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Compound of Interest

Compound Name: O-Methylmurrayamine A

Cat. No.: B1255133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-
Methylmurrayamine A, a pyranocarbazole alkaloid isolated from the leaves of Murraya
koenigii. The information presented herein is intended to support research and development
efforts by offering a detailed repository of its structural and spectroscopic properties.

Chemical Structure and Origin

O-Methylmurrayamine A is a natural product with the chemical formula C19H1sNO2 and a
molecular weight of 293.36 g/mol . Its systematic IUPAC name is 9-methoxy-3,3,5-trimethyl-
11H-pyrano[3,2-a]carbazole. This compound has been isolated from Murraya koenigii, a plant
widely used in traditional medicine.

Spectroscopic Data

The structural elucidation of O-Methylmurrayamine A has been accomplished through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented
below is compiled from scientific literature, primarily from the work of Nalli et al. (2016).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. The *H and 3C NMR data for O-

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1255133?utm_src=pdf-interest
https://www.benchchem.com/product/b1255133?utm_src=pdf-body
https://www.benchchem.com/product/b1255133?utm_src=pdf-body
https://www.benchchem.com/product/b1255133?utm_src=pdf-body
https://www.benchchem.com/product/b1255133?utm_src=pdf-body
https://www.benchchem.com/product/b1255133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Methylmurrayamine A were recorded in deuterated chloroform (CDCls).

Table 1: *H NMR Spectroscopic Data for O-Methylmurrayamine A (500 MHz, CDCIs)

Chemical Shift ()

Coupling Constant

Multiplicity . Assignment
ppm (J) in Hz
8.02 d 7.8 H-4
7.80 S H-5
7.35 t 7.8 H-3
7.27 S NH
7.20 t 7.8 H-2
6.85 d 7.8 H-1
6.53 d 9.8 H-4
5.60 d 9.8 H-3'
3.92 S OCHs
2.35 S Ar-CHs
1.48 s C(2')-(CH3)2

Table 2: 13C NMR Spectroscopic Data for O-Methylmurrayamine A (125 MHz, CDCIs)
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Chemical Shift (8) ppm Assignment
155.8 C-8a

148.5 C-6

142.8 C-4a

139.5 C-9%a

128.5 c-4

126.2 C-ba

123.8 C-3

121.5 C-4

119.8 C-2

117.5 C-3

115.2 C-1

110.5 C-5

104.2 C-7

98.8 C-8

77.8 c-2'

56.2 OCHs

27.5 C(2)-(CHs)2
16.5 Ar-CHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of O-Methylmurrayamine A exhibits characteristic absorption bands that correspond
to its structural features.

Table 3: IR Spectroscopic Data for O-Methylmurrayamine A
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Wavenumber (cm~?) Functional Group Assignment
3435 N-H Stretching

2924 C-H Stretching (aliphatic)

1640 C=C Stretching (aromatic)

1580 N-H Bending

1465 C-H Bending (aliphatic)

1208 C-O Stretching (ether)

1125 C-N Stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft
ionization technique that provides a highly accurate mass measurement.

Table 4. Mass Spectrometry Data for O-Methylmurrayamine A

lon Calculated m/z Found ml/z

[M+H]* 294.1494 294.1492

Experimental Protocols

The following section outlines the general methodologies for the spectroscopic analysis of O-
Methylmurrayamine A, based on typical procedures for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A few milligrams of purified O-Methylmurrayamine A are dissolved in
approximately 0.5 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane
(TMS) as an internal standard.
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Data Acquisition: *H NMR, 3C NMR, and 2D NMR (such as COSY, HSQC, and HMBC)
spectra are recorded on a 500 MHz NMR spectrometer.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced
to the TMS signal (6 = 0.00 ppm for *H and 3C).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr)
and pressed into a thin pellet.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrophotometer over a range of 4000-400 cm1.

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm=1).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of O-Methylmurrayamine A is prepared in a suitable
solvent, typically methanol or acetonitrile.

Data Acquisition: The sample solution is introduced into the electrospray ionization source of
a high-resolution mass spectrometer. The analysis is performed in positive ion mode.

Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]*) is
determined with high accuracy.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product like O-Methylmurrayamine A.
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Caption: General workflow for the isolation and spectroscopic characterization of O-
Methylmurrayamine A.
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Caption: Logical relationships in NMR-based structure elucidation.

 To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of O-
Methylmurrayamine A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1255133#0-methylmurrayamine-a-spectroscopic-

data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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